molecular formula C7H10N2S B031638 4-(Methylthio)benzene-1,2-diamine CAS No. 67469-02-7

4-(Methylthio)benzene-1,2-diamine

Cat. No. B031638
Key on ui cas rn: 67469-02-7
M. Wt: 154.24 g/mol
InChI Key: GRWXTRRBUDFFIM-UHFFFAOYSA-N
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Patent
US07615643B2

Procedure details

5-(Methylthio)-2-nitroaniline (12.9 g, 70.1 mmol) was dissolved In 475 mL of EtOH with stirring. Tin (II) Chloride (74.0 g, 392 mmol) was added and the reaction was refluxed for 20 h. The reaction was cooled to rt and concentrated in vacuo to a volume of 150 mL. The pH of the solution was adjusted to approximately 10 using concentrated aqueous 3N NaOH. EtOAc (1.5 L) was added and the reaction was filtered through Celite, washing with water and EtOAc. The aqueous layer was separated, then extracted with EtOAc (2×). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to give 10.7 g (99%) of the crude 4-(methylthio)benzene-1,2-diamine as a dark oil. 1H NMR (400 MHz, DMSO-d6) δ 6.52 (m, 1H), 6.44 (m, 1H), 6.37 (m, 1H), 4.49 (br s, 4H), 2.29 (s, 3H).
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
475 mL
Type
solvent
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([N+:10]([O-])=O)=[C:7]([CH:9]=1)[NH2:8].[Sn](Cl)Cl>CCO>[CH3:1][S:2][C:3]1[CH:9]=[C:7]([NH2:8])[C:6]([NH2:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
CSC=1C=CC(=C(N)C1)[N+](=O)[O-]
Name
Quantity
475 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
74 g
Type
reactant
Smiles
[Sn](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 20 h
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a volume of 150 mL
ADDITION
Type
ADDITION
Details
EtOAc (1.5 L) was added
FILTRATION
Type
FILTRATION
Details
the reaction was filtered through Celite
WASH
Type
WASH
Details
washing with water and EtOAc
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=C(C(=CC1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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